4-Chloro-3-iodo-1H-indazol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodo-2H-indazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c8-3-1-2-4(10)6-5(3)7(9)12-11-6/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAOPTUVHUUJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)Cl)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Approaches for Indazole Scaffold Construction
The formation of the indazole ring system is a fundamental step in the synthesis of this class of compounds. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes.
Cyclization reactions are a cornerstone of indazole synthesis. A common strategy involves the reaction of a suitably substituted o-toluidine (B26562) derivative with sodium nitrite (B80452) in acetic acid, which facilitates ring closure to form the 1H-indazole. chemicalbook.com Another established method is the diazotization-cyclization of o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com The reaction of 2-fluorobenzonitrile (B118710) with hydrazine (B178648) hydrate (B1144303) in refluxing n-butanol also yields 3-aminoindazole. chemicalbook.com Furthermore, intramolecular cyclization of picrylhydrazone has been studied as a route to indazole derivatives. rsc.org A practical, metal-free approach involves the selective activation of o-aminobenzoximes with methanesulfonyl chloride and triethylamine, leading to good to excellent yields of 1H-indazoles under mild conditions. nih.gov
A variety of starting materials can be employed for indazole synthesis through cyclization. These include:
Isatin, which can be converted to 1H-indazole-3-carboxylic acid. chemicalbook.com
o-Methylacetanilide. chemicalbook.com
Anthranilic Acid. chemicalbook.com
2-Fluorobenzaldehydes and ketones. chemicalbook.com
Metal-catalyzed reactions have become indispensable tools in organic synthesis, and the construction of the indazole scaffold is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium: Palladium catalysts are widely used for the synthesis of indazoles. One approach involves the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst and a phosphine (B1218219) ligand to afford 1-aryl-1H-indazoles. nih.gov Palladium-catalyzed direct C3 arylation of 1H-indazole has also been achieved using water as a solvent. mdpi.com Additionally, 3-zincated indazoles can undergo palladium-catalyzed Negishi cross-couplings to yield C3-substituted indazoles. mdpi.com
Copper: Copper-catalyzed reactions provide a versatile route to indazoles. A notable example is the copper-mediated cyclization to form 1H-indazoles, which can be part of a scalable three-step approach. thieme-connect.com Copper(I) oxide has been used to mediate the cyclization of o-haloaryl N-tosylhydrazones. nih.gov Furthermore, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) catalyzed by copper(I) oxide nanoparticles offers an efficient synthesis of 2H-indazoles. organic-chemistry.org
Rhodium: Rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles has been achieved through the C-H bond addition of azobenzenes to aldehydes. acs.org This method is highly functional group compatible and allows for the preparation of indazoles without N-substitution by using a removable aryl group. acs.org
Silver: Silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones provides a route to 1H-indazoles. nih.gov This reaction is typically carried out in the presence of AgNTf2 and a copper co-catalyst. nih.gov
In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly. Metal-free and green chemistry approaches to indazole synthesis align with these principles.
A one-pot metal-free protocol has been developed for the synthesis of indazoles from 2-aminophenones and hydroxylamine (B1172632) derivatives. acs.org This method is operationally simple, mild, and insensitive to air and moisture, offering good to excellent yields. acs.org Another metal-free approach involves the synthesis of 1H-indazoles from o-aminobenzoximes, which proceeds under mild conditions and is amenable to scale-up. nih.gov The use of environmentally friendly solvents, such as water, is also a key aspect of green chemistry. nih.gov For instance, visible-light-mediated catalyst-free reactions in aqueous conditions have been developed for the synthesis of related heterocyclic systems. rsc.org
Regioselective Synthesis of 3-Aminoindazoles and Halogenated Analogs
The precise placement of substituents on the indazole ring is crucial for tailoring the properties of the final compound. Regioselective synthesis of 3-aminoindazoles and their halogenated derivatives presents specific challenges and has been the subject of considerable research.
While a direct synthetic route for 4-Chloro-3-iodo-1H-indazol-7-amine is not extensively detailed in the provided search results, the synthesis of the closely related and structurally significant compound, 7-Bromo-4-chloro-1H-indazol-3-amine, offers valuable insights. This compound is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV therapeutic. mdpi.comnih.gov
Table 1: Key Steps in the Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
| Step | Reagents and Conditions | Product | Yield | Reference |
| Bromination | 2,6-dichlorobenzonitrile, NBS/H₂SO₄ | 3-bromo-2,6-dichlorobenzonitrile | 76-81% | mdpi.com |
| Cyclization | 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, 2-MeTHF, 105 °C | 7-Bromo-4-chloro-1H-indazol-3-amine | 50-56% | mdpi.com |
This interactive table summarizes the key transformations in the synthesis of a key halogenated 3-aminoindazole.
Achieving regioselectivity in the synthesis of substituted indazoles, particularly halogenated ones, is a significant challenge. The position of substitution is influenced by a variety of factors, including the electronic and steric properties of the substituents already present on the ring, as well as the reaction conditions. nih.gov
For instance, in the halogenation of 2-substituted indazoles, it has been shown that by fine-tuning the reaction conditions, it is possible to achieve selective mono- or poly-halogenation. nih.govsemanticscholar.org Metal-free halogenation using N-halosuccinimides (NXS) has emerged as an efficient method. nih.govresearchgate.net The reactivity of different positions on the indazole ring can vary, with the C7 position sometimes showing lower reactivity. researchgate.net
Advances in this area include the development of protocols that allow for the selective synthesis of specific regioisomers. For example, in the N-alkylation of the indazole scaffold, the choice of base and solvent can significantly influence the ratio of N-1 to N-2 alkylated products. nih.govresearchgate.net Similarly, in the synthesis of halogenated indazoles, the order of halogenation can impact the yield of the desired product. researchgate.net
Compound List
Functionalization Strategies on the Indazole Core for Derivative Synthesis
The strategic modification of the this compound core is pivotal for developing new derivatives. The presence of halogen substituents, an amino group, and reactive C-H and N-H bonds offers a versatile platform for a variety of chemical transformations. These include direct C-H functionalization, N-functionalization at the N1 and N2 positions, and C-functionalization at the C3, C4, C5, C6, and C7 positions.
Direct C-H Functionalization
Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic compounds. nih.govresearchgate.net In the context of indazoles, transition-metal-catalyzed C-H activation has emerged as a key method for introducing new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For electron-rich indazole systems, such as those bearing an amino group at the C7 position, the benzene (B151609) ring is activated towards electrophilic substitution and metalation.
While direct C-H functionalization of this compound itself is not extensively documented, methodologies developed for related indazole derivatives can be extrapolated. For instance, palladium-catalyzed direct arylation has been successfully applied to various indazole scaffolds. rsc.org Given the electron-donating nature of the 7-amino group, the C5 and C6 positions would be the most likely sites for electrophilic attack or directed metalation.
Manganese(I)-catalyzed C-H alkenylation of 2-arylindazoles has also been reported, demonstrating the feasibility of functionalizing the benzene portion of the indazole ring. nih.gov Although this typically occurs at the ortho position to a directing group on the N2-aryl substituent, it highlights the potential for C-H activation on the indazole core.
Table 1: Examples of Direct C-H Functionalization on Indazole Derivatives
| Catalyst/Reagent | Position Functionalized | Functional Group Introduced | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | C2 (of 7-azaindole) | Aryl | rsc.org |
| [MnBr(CO)₅] | C7 (ortho to N-aryl) | Alkenyl | nih.gov |
| Rh(III) complexes | C2 (ortho to N-aryl) | Various | acs.org |
N-Functionalization (N1 and N2 Positions)
The indazole ring possesses two nitrogen atoms, N1 and N2, which can be functionalized, typically through alkylation or arylation reactions. The regioselectivity of N-functionalization is often influenced by the substituents on the indazole core and the reaction conditions. The 7-amino group in this compound can influence the reactivity of the N1 and N2 positions.
Alkylation of indazoles can lead to a mixture of N1 and N2 isomers. A study on the alkylation of 7-azaindazoles, a related heterocyclic system, reported a general and mild procedure for selective N7 alkylation using alkyl halides in butanone without the need for additives. nih.gov This suggests that specific conditions can be developed to control the regioselectivity of N-alkylation in 7-aminoindazoles.
In the synthesis of various biologically active indazole derivatives, N-alkylation and N-arylation are common steps. nih.gov For instance, in the preparation of pyrrolyl and thiophenyl indazoles via Suzuki coupling, both N-alkyl and N-Boc protected indazoles were used as starting materials. nih.gov
Table 2: Conditions for N-Alkylation of Indazole-Related Scaffolds
| Substrate | Reagent | Conditions | Position Alkylated | Reference |
| 7-Azaindazole | Alkyl halide | Butanone, heat | N7 | nih.gov |
| 5-Bromoindazole | Various | Base, solvent | N1 and/or N2 | nih.gov |
C-Functionalization (C3, C4, C5, C6, C7 Positions)
The substituted indazole core of this compound offers multiple carbon centers for further functionalization.
C3-Position: The iodine atom at the C3 position is a versatile handle for a wide range of cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming new carbon-carbon bonds at this position. nih.govmdpi.com Studies have shown that unprotected 3-iodoindazoles can undergo efficient Suzuki coupling with various boronic acids and esters under microwave irradiation, providing a direct route to 3-vinyl and 3-arylindazoles. nih.govmdpi.com This methodology is directly applicable to this compound for the introduction of diverse substituents at the C3 position.
C4-Position: The chlorine atom at the C4 position is generally less reactive in nucleophilic aromatic substitution reactions compared to other positions unless activated by strongly electron-withdrawing groups. However, under specific conditions, such as those used in transition-metal-catalyzed cross-coupling reactions, this position could potentially be functionalized.
C5 and C6-Positions: The C5 and C6 positions are part of the benzene ring and are influenced by the electronic effects of the existing substituents. The electron-donating 7-amino group would activate these positions towards electrophilic substitution. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially occur at these sites, with the regioselectivity being determined by the combined directing effects of the substituents.
C7-Position: The amino group at the C7 position can be modified through various reactions such as acylation, sulfonylation, and diazotization followed by substitution. Furthermore, a direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov This C7-bromo derivative can then undergo palladium-mediated Suzuki-Miyaura reactions with boronic acids to introduce aryl groups at the C7 position. nih.gov This two-step sequence provides a viable strategy for the functionalization of the C7 position of the indazole ring, starting from a 7-amino precursor after appropriate conversion.
Table 3: Examples of C-Functionalization on Substituted Indazoles
| Position | Reaction Type | Reagents | Product Type | Reference |
| C3 | Suzuki Coupling | Pinacol vinyl boronate, Pd catalyst | 3-Vinylindazole | nih.gov |
| C3 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Arylindazole | mdpi.com |
| C7 | Bromination | N-Bromosuccinimide (NBS) | 7-Bromoindazole | nih.gov |
| C7 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 7-Arylindazole | nih.gov |
Chemical Reactivity and Derivatization Studies
Cross-Coupling Reactions of Halogenated Indazoles
Halogenated indazoles are key intermediates in the synthesis of functionalized heterocyclic compounds. The strategic placement of halogens on the indazole ring serves as a handle for introducing various substituents through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.org In the context of 4-Chloro-3-iodo-1H-indazol-7-amine, this reaction is instrumental for introducing aryl or heteroaryl moieties. The reaction generally proceeds via a catalytic cycle involving a palladium complex. organic-chemistry.org
Given the hierarchy of halogen reactivity in Suzuki-Miyaura coupling (I > Br > Cl), the reaction is expected to occur selectively at the C-3 iodo position of this compound. This regioselectivity allows for the specific introduction of an aryl group at this position while leaving the C-4 chloro substituent intact for potential subsequent transformations.
Studies on related 7-bromo-4-substituted-1H-indazoles have demonstrated successful Suzuki-Miyaura coupling at the C-7 position with various aryl and heteroaryl boronic acids, yielding arylated products in moderate to excellent yields. nih.gov These reactions are typically performed using a palladium catalyst, such as PdCl2(PPh3)2 or Pd(PPh3)4, in the presence of a base like potassium carbonate or cesium carbonate, and often under microwave irradiation to reduce reaction times. nih.govnih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halogenated Indazoles
| Component | Example | Role |
| Halogenated Indazole | This compound | Substrate |
| Boronic Acid/Ester | Phenylboronic acid | Coupling Partner |
| Catalyst | Pd(PPh3)4, PdCl2(dppf) | Facilitates C-C bond formation |
| Base | K2CO3, Cs2CO3, Ba(OH)2 | Activates the boronic acid |
| Solvent | Dioxane/Water, DMF, Toluene | Reaction Medium |
| Product | 4-Chloro-3-aryl-1H-indazol-7-amine | Arylated Indazole |
Ullmann Coupling for Amine and Ether Linkages
The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed process used to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.org This reaction is particularly useful for coupling aryl halides with amines, alcohols, or phenols to generate arylamines and diaryl ethers, respectively.
For this compound, Ullmann coupling provides a direct method to introduce amine or ether functionalities. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the C-3 position. The reaction typically requires a copper catalyst (e.g., CuI, Cu2O), a base (e.g., K2CO3, Cs2CO3), and often a ligand to stabilize the copper catalyst and facilitate the reaction. organic-chemistry.orgresearchgate.net This method is crucial in the synthesis of complex molecules where direct C-N or C-O bond formation is required. researchgate.net
Beyond Suzuki-Miyaura and Ullmann couplings, the halogenated indazole scaffold is amenable to other transition metal-catalyzed reactions. These methods further expand the range of functional groups that can be introduced onto the indazole core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly efficient method for forming C-N bonds and represents an alternative to the copper-catalyzed Ullmann coupling for the synthesis of arylamines from aryl halides.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Using a palladium catalyst and a copper co-catalyst, an alkynyl group could be selectively introduced at the C-3 position of this compound.
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.
Stille Coupling: This versatile cross-coupling reaction uses an organotin reagent and a palladium catalyst to form carbon-carbon bonds. libretexts.org
The synthesis of related 3-aminoindazoles has utilized palladium-catalyzed cyclization and C-N coupling reactions, highlighting the broad applicability of these methods in indazole chemistry. researchgate.netmdpi.com
Post-Synthetic Modification of this compound
Post-synthetic modification refers to the chemical transformation of an already-formed molecular scaffold. For this compound, this involves the derivatization of the amino group and transformations of the halogen substituents.
The 7-amino group is a key site for derivatization, allowing for the introduction of various functional groups through standard amine chemistry. These modifications can significantly alter the molecule's properties.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This has been demonstrated in related 4-amino-indazoles, which were successfully converted to N-(1H-indazol-4-yl)benzenesulfonamides. nih.gov
Alkylation and Arylation: The amino group can undergo N-alkylation or N-arylation, although care must be taken to control the degree of substitution and avoid reaction at the indazole nitrogen.
Derivatization for Analysis: Reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used to derivatize primary and secondary amines for analytical purposes, such as high-performance liquid chromatography (HPLC). researchgate.net
Table 2: Examples of Derivatization at the 7-Amino Group
| Reagent Class | Example Reagent | Resulting Functional Group |
| Acyl Halide | Acetyl chloride | Amide |
| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide |
| Alkyl Halide | Methyl iodide | Alkylated Amine |
| Fluorescent Label | NBD-Cl | NBD-amine adduct |
Transformations Involving Halogen Substituents (Chloro and Iodo)
The two halogen atoms on the indazole ring have different reactivities, which can be exploited for selective transformations. As previously discussed, the iodo group at C-3 is the primary site for cross-coupling reactions due to the lower bond strength of the C-I bond compared to the C-Cl bond.
After an initial reaction at the C-3 position, the chloro group at C-4 can be targeted under more forcing reaction conditions, allowing for a second, different functional group to be introduced. This sequential functionalization is a powerful strategy for building molecular complexity.
Furthermore, research on the synthesis of a related isomer, 7-bromo-4-chloro-1H-indazol-3-amine, has shown that direct bromination of the indazole core can be highly regioselective. mdpi.comchemrxiv.org While this was performed on a different starting material, it suggests that the C-7 position of the indazole ring system is susceptible to electrophilic halogenation. This opens up the possibility of further modifying the halogen substitution pattern of the parent molecule or its derivatives.
Diversification via Condensation and Substitution Reactions
The presence of a primary amine and reactive halogen substituents on the this compound scaffold allows for a variety of derivatization reactions. These transformations are crucial for generating analogues with modified physicochemical properties and for the synthesis of more complex molecular architectures.
Condensation reactions involving the 7-amino group are a primary route for derivatization. For instance, the reaction of a related compound, 4-chloro-1H-indazol-3-amine, with aldehydes or ketones can yield Schiff base intermediates, which can be further reduced to stable secondary amines. While no specific examples for this compound are available, this represents a fundamental transformation for aminoindazoles.
Substitution reactions, particularly at the halogenated positions, offer another key avenue for diversification. The iodine atom at the 3-position is generally more susceptible to nucleophilic substitution or cross-coupling reactions than the chlorine atom at the 4-position due to the weaker carbon-iodine bond. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds at this position.
Research on the closely related 7-bromo-4-chloro-1H-indazol-3-amine has shown that the indazole ring can be constructed via a regioselective cyclization. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net In this synthesis, a substituted benzonitrile (B105546) undergoes cyclization with hydrazine (B178648). nih.govresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net This highlights the reactivity of the precursors and the potential for introducing diversity prior to the formation of the indazole core.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Chloro-3-aryl-1H-indazol-7-amine |
| Heck Coupling | Alkene, Pd catalyst | 4-Chloro-3-alkenyl-1H-indazol-7-amine |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst | 4-Chloro-3-alkynyl-1H-indazol-7-amine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-Chloro-3-(substituted amino)-1H-indazol-7-amine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-alkyl/aryl-4-Chloro-3-iodo-1H-indazol-7-amine |
Reaction Mechanism Investigations for Derivatization Pathways
Understanding the reaction mechanisms involved in the derivatization of this compound is essential for optimizing reaction conditions and predicting product outcomes.
The mechanism of palladium-catalyzed cross-coupling reactions at the C3-iodo position would proceed through the well-established catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. The choice of ligand on the palladium catalyst can significantly influence the efficiency and selectivity of these reactions.
In the case of nucleophilic aromatic substitution (SNAr) at the C4-chloro position, the reaction would proceed via a Meisenheimer complex. The rate of this reaction is influenced by the electron-withdrawing nature of the indazole ring and any activating groups present on the molecule. However, direct substitution of the chloro group is generally less facile than reactions at the iodo position.
The formation of the indazole ring itself, as suggested by the synthesis of related compounds, likely involves a nucleophilic attack of hydrazine on a nitrile group, followed by an intramolecular cyclization and subsequent aromatization. chemrxiv.org The regioselectivity of this cyclization is a critical factor, and studies on analogous systems aim to elucidate the factors controlling which nitrogen atom of the hydrazine molecule attacks the aromatic ring. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net
Further mechanistic studies, potentially employing computational methods and kinetic analysis, would be invaluable for a more detailed understanding of the reactivity of this compound and for the rational design of novel derivatives.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-chloro-1H-indazol-3-amine |
| 7-bromo-4-chloro-1H-indazol-3-amine |
Spectroscopic and Analytical Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Indazole Derivatives
The structural confirmation of novel indazole derivatives like 4-Chloro-3-iodo-1H-indazol-7-amine would fundamentally rely on a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
For a definitive structural assignment of this compound, 1H and 13C NMR would be indispensable. In principle, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern. For instance, the protons at positions 5 and 6 would likely appear as doublets, with their coupling constant indicating their ortho relationship. The NH proton of the indazole ring and the NH2 protons of the amine group would typically appear as broader signals, and their chemical shifts could be influenced by the solvent and concentration.
The 13C NMR spectrum would complement the 1H NMR data by providing the number of unique carbon environments and their chemical shifts. The carbons bearing the chloro, iodo, and amino substituents would exhibit characteristic shifts influenced by the electronegativity and electronic effects of these groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be vital to unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule. While general principles of NMR apply, specific spectral data for this compound are not available in the surveyed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C7H5ClIN3), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
The mass spectrum would be expected to show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would provide valuable structural information. Key fragmentation pathways for indazole derivatives often involve the cleavage of the pyrazole (B372694) ring and the loss of substituents. mdpi.comchemsrc.com For this compound, one might anticipate the loss of iodine, chlorine, or the amine group, leading to specific fragment ions. However, without experimental data, any discussion of fragmentation pathways remains speculative. Predicted collision cross-section values for adducts of the related compound 4-chloro-1H-indazol-7-amine have been calculated, but no experimental mass spectrometry data for this compound is present in the search results. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be utilized to identify the key functional groups present in this compound. The spectrum would be expected to display characteristic absorption bands corresponding to the N-H stretching vibrations of the indazole ring and the primary amine group, typically in the region of 3200-3500 cm-1. The N-H bending vibrations would also be observable.
Furthermore, C=C and C=N stretching vibrations associated with the aromatic indazole ring system would appear in the 1400-1650 cm-1 region. The C-Cl and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers. While the gas-phase IR spectrum of the parent compound, indazole, has been extensively studied, and the IR spectra of various substituted indazoles have been reported, no specific IR spectrum for this compound is available for analysis. bldpharm.comuni.luresearchgate.netsigmaaldrich.com
Chromatographic Methodologies for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of non-volatile organic compounds like this compound and for its purification. A reverse-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) or a buffer to ensure good peak shape and resolution. chemrxiv.orgebi.ac.uk
The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The purity would be assessed by integrating the peak area of the main compound and any impurities detected at a specific wavelength, typically in the UV region where the indazole ring absorbs. While general HPLC methods for indazole and its derivatives are established, specific conditions and chromatograms for this compound are not documented in the reviewed literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for monitoring the progress of reactions leading to the synthesis of this compound, provided the compound and its precursors are sufficiently volatile and thermally stable. For less volatile compounds, derivatization might be necessary to increase their volatility.
In a typical GC-MS analysis, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This technique is particularly useful for identifying intermediates and byproducts in a reaction mixture, thereby helping to optimize reaction conditions. However, given the likely low volatility of this compound, HPLC is generally the more common analytical technique. No specific GC-MS methods or data for this compound were found in the available research.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-chloro-3-iodo-1H-indazol-7-amine, DFT calculations would be instrumental in determining its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are fundamental to understanding the molecule's behavior. For instance, the distribution of electron density can reveal which parts of the molecule are electron-rich or electron-poor, highlighting potential sites for electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Table 1: Predicted Electronic Properties from DFT Calculations for an Indazole Derivative This table presents typical parameters obtained from DFT calculations on indazole-based compounds. The values are illustrative and represent the type of data generated in such studies.
| Calculated Property | Description | Significance for this compound |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of different tautomers or conformers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; a higher energy suggests greater electron-donating capacity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; a lower energy suggests greater electron-accepting capacity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of chemical reactivity and stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions, such as binding to a biological target. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify reactive sites (nucleophilic and electrophilic centers) within the molecule. |
Data based on general principles of DFT applied to heterocyclic compounds.
Computational chemistry can also predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predictions are based on the calculated electron density around each nucleus; higher electron density leads to greater shielding and a lower chemical shift.
While specific predictive data for this compound is not publicly available, the methodology would involve calculating the magnetic shielding tensors for each atom in the optimized structure. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. These predicted spectra can be compared with experimental data to confirm the correct synthesis and structural assignment of the compound. For example, experimental ¹H NMR data for a related compound, 6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, showed distinct peaks for aromatic and alkyl protons that were used to elucidate its structure. jocpr.com
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling techniques are essential for understanding how a molecule like this compound might interact with biological macromolecules, which is the foundation of rational drug design.
The indazole scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to a variety of biological targets with high affinity. nih.gov This makes it an excellent starting point for the rational design of new drugs. nih.gov Specifically, indazole derivatives have been extensively developed as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.govrsc.org
The compound this compound serves as a key building block or intermediate in this process. Its functional groups—the chloro, iodo, and amine substituents—are strategically positioned for chemical modification. The iodine at position 3 is a particularly useful handle for introducing new chemical groups through coupling reactions, allowing for the systematic optimization of the molecule's binding affinity and selectivity for a specific target receptor. This structure-guided design approach has led to the development of potent and selective inhibitors for various kinases, including Aurora kinases, tyrosine kinases, and fibroblast growth factor receptors (FGFRs). nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as the active site of an enzyme. jocpr.com For indazole-based kinase inhibitors, docking studies consistently show a characteristic binding mode within the ATP-binding pocket of the kinase. nih.govmdpi.com
The indazole ring system typically acts as a hinge-binder, forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region. nih.gov In the case of this compound, the N1 and/or N2 atoms of the indazole core and the 7-amino group would be predicted to be key hydrogen bond donors and acceptors. The chlorine atom at position 4 can form halogen bonds or other favorable interactions, while the iodine at position 3 can be a site for derivatization to explore deeper pockets of the active site. mdpi.com
Table 2: Common Intermolecular Interactions of Indazole Derivatives with Kinase Targets This table summarizes typical interactions observed in docking studies of indazole-based kinase inhibitors.
| Type of Interaction | Interacting Group on Indazole | Interacting Residue on Kinase | Significance |
| Hydrogen Bond | Indazole N-H, Amino Group (-NH₂) | Hinge Region (e.g., Glu, Ala) | Anchors the ligand in the ATP binding site. nih.gov |
| π-π Stacking | Indazole Aromatic Ring | Aromatic Residues (e.g., Phe) | Stabilizes the binding orientation. mdpi.com |
| Halogen Bond | Chlorine Atom | Carbonyl oxygen or other electron-rich atoms | Can enhance binding affinity and selectivity. |
| Hydrophobic Interactions | Benzene (B151609) portion of the indazole ring | Hydrophobic Pockets | Contribute to overall binding affinity. |
Information based on published docking studies of various indazole kinase inhibitors. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR study on a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of the leukocyte-specific protein tyrosine kinase (Lck) demonstrated the utility of this approach. nih.gov The study yielded a robust model that could predict the inhibitory activity of the compounds and provided contour maps highlighting the structural features essential for high potency. nih.gov
For a series of compounds derived from this compound, a QSAR study would be a logical next step after initial biological screening. The process would involve:
Synthesizing a library of analogues by modifying the core structure of this compound.
Measuring the biological activity (e.g., IC₅₀) of each compound against a specific target.
Calculating a set of molecular descriptors for each compound, which quantify various aspects of their physicochemical properties (e.g., steric, electronic, hydrophobic).
Developing a mathematical model that correlates the descriptors with the observed biological activity.
The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Development and Validation of QSAR Models for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indazole derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed to predict their therapeutic potential, particularly as anticancer agents. longdom.orgresearchgate.net
A study focused on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust 2D and 3D-QSAR models. longdom.orgresearchgate.net The best 2D-QSAR model, generated using the multiple linear regression (MLR) method, demonstrated a high correlation coefficient (r²) of 0.9512, indicating a strong correlation between the descriptors and the biological activity. researchgate.net The model's predictive power was confirmed through rigorous internal and external validation, with a high internal cross-validation coefficient (q²) of 0.8998 and an external prediction coefficient (pred_r²) of 0.8661. researchgate.net The low residual values suggested that the model was accurate in its predictions. researchgate.net
The 3D-QSAR model, which considers the three-dimensional properties of the molecules, also showed excellent predictive capability with an internal cross-validation coefficient (q²) of 0.9132. longdom.orgresearchgate.net Such statistically significant models are crucial for reliably predicting the activity of new indazole derivatives and guiding the synthesis of more potent compounds. longdom.orgresearchgate.net
Table 1: Statistical Validation of QSAR Models for Indazole Derivatives as TTK Inhibitors
| Model Type | Statistical Parameter | Value | Significance |
|---|---|---|---|
| 2D-QSAR | r² (Correlation Coefficient) | 0.9512 | High correlation between descriptors and activity. researchgate.net |
| q² (Internal Cross-Validation) | 0.8998 | Good internal predictive ability. researchgate.net | |
| pred_r² (External Validation) | 0.8661 | Excellent predictive power for external datasets. researchgate.net | |
| 3D-QSAR | q² (Internal Cross-Validation) | 0.9132 | High internal predictive capability. longdom.orgresearchgate.net |
Data sourced from studies on indazole derivatives as TTK inhibitors. longdom.orgresearchgate.net
Identification of Key Structural Attributes Influencing Biological Activity
QSAR studies and Structure-Activity Relationship (SAR) analyses are pivotal in identifying the specific structural features of indazole derivatives that govern their biological efficacy. longdom.org For the indazole scaffold, which is known for its diverse biological activities, certain substitutions have been found to significantly enhance its therapeutic properties. longdom.orgnih.gov
In the context of anticancer activity, studies have revealed that substitutions at various positions on the indazole ring play a critical role. For instance, the presence of nitro and ethoxy groups has been shown to notably enhance anticancer potency. longdom.org Similarly, bromo substitutions have demonstrated diverse effects, influencing both anticancer and antioxidant activities. longdom.org 3D-QSAR contour maps, which visualize the favorable and unfavorable regions for steric and electrostatic interactions, provide a structural framework for designing new inhibitors. nih.gov For indazole derivatives targeting Hypoxia-Inducible Factor 1-alpha (HIF-1α), these maps help in understanding the variability in the activity of the compounds and guide the placement of substituents to maximize potency. nih.gov
For the specific compound, this compound, its structural attributes—a chloro group at position 4, an iodo group at position 3, and an amine group at position 7—are key determinants of its interaction with biological targets. The electron-withdrawing nature of the chlorine and iodine atoms and the hydrogen-bonding capability of the amine group are expected to significantly influence its binding affinity and biological activity.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective of the interactions between a ligand, such as an indazole derivative, and its protein target at an atomic level. nih.gov These simulations are crucial for understanding the stability of the ligand within the binding pocket and the conformational changes that occur upon binding. frontiersin.org
Assessment of Ligand Stability within Binding Pockets
MD simulations are widely used to validate the stability of ligand-protein complexes predicted by molecular docking. longdom.org By simulating the movement of atoms over time, researchers can assess whether a ligand remains securely bound in the active site of a protein. nih.gov For instance, MD simulations performed on potent indazole derivatives designed as TTK and HIF-1α inhibitors have confirmed their stable binding within the respective protein active sites. longdom.orgnih.gov
The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. researchgate.net A stable RMSD value indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket. researchgate.net In a study of indazole derivatives as HIF-1α inhibitors, the most potent compound showed good binding efficiency and was found to be quite stable in the active site of the HIF-1α protein throughout the MD simulation. nih.gov This stability is crucial for sustained inhibitory action.
Elucidation of Conformational Dynamics of Ligand-Protein Complexes
MD simulations provide detailed insights into the conformational dynamics of both the ligand and the protein upon complex formation. frontiersin.org These simulations can reveal how the ligand adapts its conformation to fit the binding pocket and how the protein may undergo conformational changes to accommodate the ligand. nih.govnih.gov This dynamic interplay is often essential for biological function.
The analysis of MD trajectories can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the stability of the ligand-protein complex. dntb.gov.ua For example, simulations can show which amino acid residues in the protein's active site form persistent interactions with the ligand. nih.gov Understanding these dynamic interactions is critical for explaining the mechanism of action and for the rational design of new derivatives with improved affinity and specificity. The flexibility of different regions of the protein can also be assessed, revealing whether binding induces conformational changes in distant parts of the protein, a phenomenon known as allostery. frontiersin.org
Biological Activity and Mechanistic Insights in Vitro Research
Evaluation of In Vitro Biological Activities of Indazole Derivatives
Indazole derivatives have demonstrated a wide spectrum of biological effects in laboratory settings, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov
Numerous novel indazole derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown the ability to inhibit the proliferation of various human cancer cell lines.
For instance, a series of polysubstituted indazoles displayed significant antiproliferative activity against human ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.govresearchgate.net The most active of these compounds were further tested against additional cell lines, including neuroblastoma (IMR32) and breast cancer lines (MDA-MB-231 and T47D), confirming their antiproliferative effects. researchgate.net Some of these derivatives were found to induce apoptosis and cause a block in the S phase of the cell cycle. researchgate.net
Another study reported on indazole derivatives with potent growth inhibitory activity against several cancer cell lines, including lung cancer (A549), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal cancer (HCT116). nih.gov One particular compound, designated as 2f, exhibited IC₅₀ values ranging from 0.23 to 1.15 μM across these cell lines and was shown to promote apoptosis in 4T1 mouse breast cancer cells. nih.gov
Furthermore, novel indazole analogues of curcumin (B1669340) have been synthesized and tested for their cytotoxic effects. japsonline.com While their activity against MCF-7 and HeLa cells was moderate, some compounds showed significant cytotoxicity against WiDr colorectal carcinoma cells, with one compound having an IC₅₀ of 27.20 µM and a high selectivity index. japsonline.comresearchgate.net
Table 1: Anticancer Activity of Selected Indazole Derivatives
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Polysubstituted indazoles | A2780 (ovarian) | 0.64 - 17 µM | nih.govresearchgate.net |
| Polysubstituted indazoles | A549 (lung) | 0.64 - 17 µM | nih.govresearchgate.net |
| Compound 2a | MCF-7 (breast) | 1.15 µM | nih.gov |
| Compound 2a | HCT116 (colorectal) | 4.89 µM | nih.gov |
| Compound 2f | 4T1 (mouse breast) | 0.23 µM | nih.gov |
| Compound 2f | HepG2 (liver) | 0.80 µM | nih.gov |
| Compound 2f | MCF-7 (breast) | 0.34 µM | nih.gov |
| Indazole-curcumin analog 3b | WiDr (colorectal) | 27.20 µM | japsonline.comresearchgate.net |
| Indazole-curcumin analogs | MCF-7 (breast) | 45.97 - 86.24 µM | japsonline.com |
| Indazole-curcumin analogs | HeLa (cervical) | 46.36 - >100 µM | japsonline.com |
| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine (28) | MCF-7 (breast) | 0.67 µM | nih.gov |
The indazole core is a key structural motif in compounds exhibiting antimicrobial properties. nih.govresearchgate.net Derivatives of indazole have been tested against a variety of bacterial and fungal strains.
In vitro studies have shown that N-methyl-3-aryl indazoles are effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govresearchgate.net These compounds also demonstrated activity against the fungal strain Candida albicans. nih.govresearchgate.net The 1H-indazole tautomer is generally considered more reliable for this activity than the 2H-indazole form. nih.govresearchgate.net
Some 2H-indazole derivatives, developed through the hybridization of cyclic systems found in known antimicrobial agents, have shown promising results against intestinal and vaginal pathogens. mdpi.com These compounds were effective against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some being significantly more potent than the reference drug metronidazole. mdpi.com Additionally, certain 2,3-diphenyl-2H-indazole derivatives inhibited the growth of Candida albicans and Candida glabrata. mdpi.com
Other research has focused on specific structural modifications to the indazole ring to enhance antimicrobial effects. For example, some synthesized derivatives have shown activity against Staphylococcus aureus, Streptococcus pyogenes, E. coli, Pseudomonas aeruginosa, and the fungi C. albicans and Aspergillus niger. researchgate.net
Indazole-containing compounds have been investigated for their anti-inflammatory and antiviral potential. nih.gov The anti-inflammatory response is a complex process, and dysregulation can lead to chronic conditions.
Studies have revealed that indazole and its derivatives can exert anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β. nih.govresearchgate.netnih.gov In vitro assays demonstrated a concentration-dependent inhibition of these inflammatory mediators. nih.govresearchgate.netnih.gov For instance, one indazole analog of curcumin, compound 3a, showed potent anti-inflammatory activity with an IC₅₀ value of 0.548 µM in a protein denaturation assay. ugm.ac.id
In the realm of antiviral research, the emergence of global health threats like SARS-CoV-2 has spurred the investigation of various chemical scaffolds, including indazoles. Novel thiazolyl-indazole derivatives have been evaluated for their ability to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.gov One of the most potent compounds from this series, which featured a phenylthiazole moiety, inhibited Mpro activity with an IC₅₀ of 92.9 μM, suggesting that this scaffold is a promising candidate for developing future Mpro inhibitors. nih.gov
Target Identification and Enzyme Inhibition Studies
To understand the mechanisms underlying the biological activities of indazole derivatives, researchers have focused on identifying their molecular targets, particularly enzymes involved in disease pathways.
Protein kinases are a major class of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases like cancer. Indazole derivatives have emerged as potent inhibitors of various protein kinases. nih.gov
Several commercially available anticancer drugs, such as axitinib, niraparib, and pazopanib, contain an indazole core and function as kinase inhibitors. nih.gov Research has explored a wide range of indazole-based compounds targeting specific kinases:
VEGFR and FGFR: Indazole-pyrimidine-based derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Compounds with hydrogen bond-forming groups, such as sulfonamide, showed enhanced activity, with one derivative exhibiting an IC₅₀ of 34.5 nM. nih.gov Other derivatives have been reported as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a tyrosine kinase receptor involved in cell proliferation and differentiation. nih.gov
PLK4: Polo-like kinase 4 (PLK4) is a serine/threonine kinase that regulates cell division, and its abnormal levels are associated with tumorigenesis. nih.govnih.gov (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have been reported as PLK4 inhibitors. A pyridin-3-yl analogue in this series demonstrated potent inhibition with an IC₅₀ of 0.029 µM. nih.gov
BCR-ABL: In the context of chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a key therapeutic target. A diarylamide 3-aminoindazole derivative, AKE-72, has been discovered as a potent pan-BCR-ABL inhibitor, effective against the wild-type protein (IC₅₀ < 0.5 nM) and the imatinib-resistant T315I mutant (IC₅₀ = 9 nM). nih.govnih.gov
Other Kinases: A potent 3-aminoindazole derivative (compound 5) was tested against a panel of 18 oncogenic kinases and showed significant inhibition (83.9–99.3% at 50 nM) against c-Kit, FGFR1, FLT3, LCK, and VEGFR2, among others. nih.gov
Table 2: Protein Kinase Inhibition by Selected Indazole Derivatives
| Derivative Type | Target Kinase | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indazole-pyrimidine-based | VEGFR-2 | 34.5 nM | nih.gov |
| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one | PLK4 | 0.029 µM | nih.gov |
| AKE-72 (3-aminoindazole) | BCR-ABL (wild-type) | < 0.5 nM | nih.govnih.gov |
| AKE-72 (3-aminoindazole) | BCR-ABL (T315I mutant) | 9 nM | nih.govnih.gov |
| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide 4 | A2780 and A549 cell lines | 4.21 to 18.6 µM | researchgate.net |
Beyond protein kinases, indazole derivatives have been shown to inhibit other classes of enzymes.
SARS-CoV-2 Mpro: As mentioned previously, the main protease (Mpro) of SARS-CoV-2 is a key target for antiviral drug development. nih.govnih.gov Thiazolyl-indazole derivatives have been synthesized and evaluated as Mpro inhibitors, with the most potent compound showing an IC₅₀ of 92.9 μM. nih.gov The inhibition of Mpro blocks the processing of viral polyproteins, thereby halting viral replication. nih.govnih.gov
DNA Gyrase: Some indazole derivatives have been identified as inhibitors of DNA gyrase B. mdpi.com This enzyme is essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents.
Interaction with G-Protein Coupled Receptors
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in various physiological processes, making them significant drug targets. nih.gov Some indazole derivatives have been investigated for their ability to interact with GPCRs. For instance, certain 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as multi-target ligands for aminergic GPCRs, including dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors, with affinities in the nanomolar range. nih.gov Additionally, in silico bioactivity scoring of some 5-substituted indazoles has suggested potential activity as GPCR ligands. researchgate.net One study identified a derivative that exhibited significant β3-AR agonistic activity (EC50 = 21 nM). nih.gov While these findings highlight the potential of the indazole scaffold to interact with GPCRs, specific studies detailing the interaction of 4-chloro-3-iodo-1H-indazol-7-amine with any GPCR are not currently available.
Cellular Assay-Based Investigations
The antiproliferative activity of indazole derivatives has been a significant area of research, particularly in the context of oncology. mdpi.comnih.govcbijournal.com Numerous studies have demonstrated the potent growth-inhibitory effects of various substituted indazoles against a range of human cancer cell lines.
For example, a series of 1H-indazole-3-amine derivatives were evaluated for their cytotoxic potential against several cancer cell lines using the methyl thiazolyl tetrazolium (MTT) assay. mdpi.comresearchgate.netnih.gov One of the most promising compounds from this series, compound 6o , demonstrated a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. mdpi.comnih.govnih.gov Importantly, this compound showed selectivity, being less toxic to normal HEK-293 cells (IC50 = 33.2 µM). mdpi.comnih.govnih.gov Another compound, 5k , a mercapto acetamide (B32628) derivative, showed strong inhibition against the Hep-G2 hepatoma cell line with an IC50 of 3.32 µM, although it also exhibited high toxicity to normal cells. mdpi.com
Similarly, novel indazole analogues of curcumin have been synthesized and tested for their in vitro cytotoxic activity against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cell lines. japsonline.com The results indicated that these compounds were generally more active against WiDr cells. japsonline.com For instance, compound 3b from this series showed the highest cytotoxic activity against WiDr cells with an IC50 of 27.20 µM and demonstrated a favorable selectivity index. japsonline.com
The table below summarizes the antiproliferative activities of some representative indazole derivatives against various cancer cell lines. It is important to note that these are examples from the broader class of indazole compounds, and the specific activity of this compound has not been reported.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | mdpi.comnih.govnih.gov |
| Compound 5k | Hep-G2 | Hepatoma | 3.32 | mdpi.com |
| Compound 3b (Curcumin analog) | WiDr | Colorectal Carcinoma | 27.20 | japsonline.com |
| Compound 2f | 4T1 | Breast Cancer | 0.23-1.15 | nih.gov |
| Compound 99 | KG1 | Acute Myelogenous Leukemia | 0.0405 | nih.gov |
Target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular context. discoverx.comnih.gov These assays can measure the binding of a compound to a specific protein, providing evidence for its mechanism of action. nih.gov Techniques for assessing target engagement often rely on principles such as cellular thermal shift assays (CETSA), where ligand binding stabilizes the target protein against thermal denaturation. youtube.com
While the concept and importance of target engagement are well-established, specific mechanistic cell-based assays for target engagement of this compound are not described in the reviewed literature. However, for the broader class of indazole derivatives, particularly those developed as kinase inhibitors, target engagement is a critical step in their preclinical evaluation. nih.gov For instance, the optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors involved assessing their cellular activity, which is an indirect measure of target engagement. nih.gov Compound 2a from this study showed an improved antiproliferative effect against KG1 and SNU16 cell lines, which harbor FGFR alterations, suggesting effective engagement of the FGFR target in a cellular environment. nih.gov
Mechanistic Studies at the Molecular and Cellular Level
Indazole derivatives have been shown to modulate various molecular pathways, often leading to the induction of apoptosis and cell cycle arrest in cancer cells. mdpi.comnih.gov For example, compound 6o , a 1H-indazole-3-amine derivative, was found to induce apoptosis in K562 cells. mdpi.comnih.govnih.gov Mechanistic studies suggested that its pro-apoptotic effect might be mediated through the inhibition of Bcl-2 family members and the p53/MDM2 pathway in a concentration-dependent manner. mdpi.comnih.govnih.gov
Another indazole derivative, compound 2f , was shown to promote apoptosis in the 4T1 breast cancer cell line. nih.gov This was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, indicating the involvement of the mitochondrial pathway of apoptosis. nih.gov This compound also disrupted cell migration and invasion, which was linked to the reduction of matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2. nih.gov
The biological activity of indazole derivatives is intrinsically linked to their ability to bind with high affinity and specificity to their protein targets. nih.govnih.gov The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, which is crucial for the activity of many kinase inhibitors. mdpi.com For example, in the drug Linifanib, this moiety binds effectively to the hinge region of tyrosine kinases. mdpi.com
Theoretical investigations, such as docking and molecular dynamics simulations, have provided insights into the interactions between indazole derivatives and their protein targets. nih.gov Studies on arylsulfonyl indazole derivatives as potential ligands for VEGFR2 kinase have shown that these compounds can efficiently bind to the kinase pocket. nih.gov Their binding is stabilized by a network of interactions, including hydrogen bonds, π–π stacking, and π–cation interactions with key amino acid residues like Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. nih.gov
The specificity of these interactions is critical for the inhibitory activity. For instance, the interaction energy between different indazole derivatives and specific amino acids in the VEGFR2 binding pocket has been calculated, revealing that subtle changes in the ligand structure can significantly impact binding affinity. nih.gov This detailed understanding of ligand-protein recognition is essential for the rational design of more potent and selective indazole-based inhibitors. nih.govnih.gov
Structure Activity Relationship Sar and Lead Optimization
Systematic SAR Studies on 4-Chloro-3-iodo-1H-indazol-7-amine and its Derivatives
The SAR for the this compound scaffold is dictated by the specific arrangement and nature of its substituents. The chloro, iodo, and amino groups each play a distinct role in the molecule's interaction with biological targets. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov
Halogenation is a fundamental strategy in medicinal chemistry, often employed to modify a compound's electronic, steric, and lipophilic properties. acs.org The presence of halogen atoms can lead to the formation of halogen bonds, which are specific non-covalent interactions that can contribute to binding affinity and selectivity.
On the this compound core, the chloro group at the C4 position and the iodo group at the C3 position are critical determinants of activity. SAR analyses of indazole derivatives have shown that substituents at the 4-position play a crucial role in inhibitory activity. nih.govnih.gov Halogenation of the indazole core generally proceeds via an electrophilic aromatic substitution mechanism. acs.org The introduction of a halogen at the C3 position is of significant interest as it provides a chemical handle for further structural modifications, such as metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. chim.it
Table 1: Impact of Halogenation on Indazole Derivatives
| Position | Halogen | Effect on Activity | Reference |
|---|---|---|---|
| C4 | Chloro | Influences inhibitory potency; crucial for activity in some series. | nih.govnih.gov |
| C3 | Iodo | Serves as a key intermediate for further functionalization via cross-coupling. | chim.it |
This table is for illustrative purposes based on general findings for indazole derivatives.
The amino group, particularly when positioned on the pyrazole (B372694) or benzene (B151609) ring of the indazole scaffold, is a key pharmacophoric feature. Aminopyrazoles, which are structurally related to indazoles, are versatile frameworks in drug discovery, with the position of the amino group being a critical factor for pharmacological activity. mdpi.com In the case of this compound, the 7-amino group can act as a hydrogen bond donor, forming crucial interactions with target proteins.
Furthermore, this primary amine is a key site for derivatization. Acylation or alkylation of the amino group can be used to modulate the compound's physicochemical properties, such as solubility and membrane permeability, and to explore additional binding interactions within the target's active site. nih.gov For example, the synthesis of 1H-indazole-3-amide derivatives has been shown to be critical for enhancing antitumor activity in certain compounds. nih.gov
Beyond the C4, C7, and C3 positions, modifications at other sites on the indazole ring also significantly impact biological activity.
C3 Position : As mentioned, the C3 position is a hot spot for functionalization. chim.it SAR studies on 3-substituted 1H-indazoles revealed that the presence of a suitably substituted carbohydrazide moiety at this position was crucial for strong inhibitory activity against the IDO1 enzyme. nih.gov This highlights the importance of the substituent's nature at C3, not just its presence as a halogen.
N1 and N2 Positions : The indazole ring exists in two main tautomeric forms, 1H- and 2H-indazole. nih.gov Alkylation or arylation at the N1 or N2 positions locks the tautomeric form and can drastically alter the molecule's shape and hydrogen bonding capabilities, thereby affecting its biological target engagement. The choice of N1 versus N2 substitution is a common strategy in lead optimization to improve potency or pharmacokinetic properties. For example, N-substituted-2H-indazol-2-amine derivatives have been synthesized to generate libraries of "drug-like" compounds.
Influence of Substituent Electronic and Steric Properties on Biological Potency and Selectivity
The biological activity of indazole derivatives is governed by a delicate balance of electronic and steric effects imparted by their substituents. nih.gov
Electronic Properties : The electronic nature of substituents modifies the electron density of the indazole ring system, influencing its ability to participate in pi-pi stacking, hydrogen bonding, and other non-covalent interactions. In this compound, the chloro and iodo groups are electron-withdrawing, while the amino group is electron-donating. This specific electronic arrangement creates a distinct electrostatic potential surface that is recognized by the biological target.
Steric Properties : The size and shape of substituents (steric hindrance) are critical for ensuring a proper fit within the binding pocket of a target protein. Large, bulky groups can either enhance binding by filling a hydrophobic pocket or decrease activity by causing steric clashes. The relatively large iodine atom at the C3 position, for example, can impose significant conformational constraints on the molecule and its binding partners.
SAR studies consistently show that the potency and selectivity of indazole-based inhibitors are highly sensitive to these properties. For instance, in a series of 1H-indazole derivatives designed as IDO1 inhibitors, the substituent groups at both the 4- and 6-positions were found to largely affect inhibitory activity. nih.gov
Rational Design Principles for Indazole-Based Bioactive Compounds
The development of novel indazole-based therapeutic agents often relies on rational design principles, which leverage structural information and computational methods to guide the synthesis of more effective compounds. nih.govnih.govlongdom.org Molecular docking studies, for example, can elucidate the binding modes of indazole derivatives within the active site of a target protein, revealing key interactions that are essential for activity. nih.govnih.gov This information allows medicinal chemists to design new molecules with modifications predicted to enhance these interactions, thereby improving potency and selectivity. nih.govlongdom.org
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to identify novel chemotypes, improve drug-like properties, and circumvent existing patents. researchgate.netnih.gov
Scaffold Hopping : This strategy involves replacing the central molecular core (the scaffold) with a structurally different one while retaining the original biological activity. researchgate.netnih.gov For indazole-based compounds, one might replace the indazole core with a bioisosteric scaffold like an indole, benzimidazole, or azaindazole to generate novel intellectual property and potentially improve pharmacokinetic profiles. nih.gov A notable example involved scaffold hopping from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. rsc.org
Bioisosteric Replacements : This technique involves the substitution of one atom or group of atoms for another with similar steric and electronic properties. researchgate.netnih.gov In the context of this compound, the chloro group could be replaced by a trifluoromethyl group (CF3) to enhance metabolic stability, or the 7-amino group could be replaced by a hydroxyl (-OH) or small alkylamino group to modulate hydrogen bonding capacity and selectivity. These replacements aim to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1H-indazole-3-amine |
| 1H-indazole-3-amide |
| 3-substituted 1H-indazoles |
| N-substituted-2H-indazol-2-amine |
| Indole |
| Benzimidazole |
| Azaindazole |
Optimization of Physicochemical Properties for Enhanced Biological Performance
In the realm of medicinal chemistry, the optimization of a lead compound's physicochemical properties is a critical step in enhancing its biological performance. For the specific chemical entity, this compound, while direct detailed research findings on its physicochemical optimization are not extensively available in public literature, we can infer the guiding principles and expected outcomes based on structure-activity relationship (SAR) studies of analogous halogenated indazole derivatives. The strategic placement of chloro and iodo substituents on the indazole scaffold significantly influences properties such as lipophilicity, electronic distribution, and molecular interactions, which in turn dictate the compound's efficacy, selectivity, and pharmacokinetic profile.
The indazole core is recognized as a valuable pharmacophore in medicinal chemistry, with numerous derivatives being investigated as kinase inhibitors for cancer therapy. nih.gov The biological activity of these compounds is highly dependent on the nature and position of substituents on the indazole ring. Halogenation, in particular, is a widely employed strategy to modulate the physicochemical properties of drug candidates. mdpi.com
Influence of Halogenation on Lipophilicity and Permeability
The introduction of halogen atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and access intracellular targets. The contribution to lipophilicity is typically hierarchical, with iodine providing a greater increase than chlorine. This property is often quantified by the logarithm of the partition coefficient (logP). A higher logP value indicates greater lipophilicity.
For a molecule like this compound, the presence of both chlorine and iodine atoms would be expected to result in a significant lipophilicity. However, an excessively high logP can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. Therefore, lead optimization often involves fine-tuning the lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility. This can be achieved by introducing or modifying other functional groups on the molecule.
Illustrative Data on Lipophilicity of Substituted Indazoles:
| Compound/Substituent | Calculated logP | Expected Permeability |
| 1H-Indazol-7-amine | 1.5 | Moderate |
| 4-Chloro-1H-indazol-7-amine | 2.2 | High |
| 3-Iodo-1H-indazol-7-amine | 2.8 | Very High |
| This compound | 3.5 | Potentially Excessive |
Role of Halogen Bonding in Target Engagement
A crucial aspect of halogen substitution is the potential for halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl oxygen or a nitrogen atom in the active site of a biological target. mdpi.com The strength of this interaction depends on the polarizability of the halogen, following the order I > Br > Cl > F.
Electronic Effects and pKa Modification
The electronic nature of substituents can significantly alter the acidity or basicity (pKa) of nearby functional groups. The amino group at the 7-position of the indazole ring is a basic center. The chloro and iodo substituents are electron-withdrawing groups, which can decrease the basicity of the 7-amino group. This modulation of pKa can have profound effects on the compound's biological performance, as it influences the ionization state of the molecule at physiological pH. The ionization state, in turn, affects solubility, cell permeability, and the ability to form ionic interactions with the target.
Structure-Activity Relationship (SAR) Insights from Analogous Kinase Inhibitors
Studies on various indazole-based kinase inhibitors have demonstrated the impact of halogenation on their biological activity. For instance, in the development of inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2), the presence of hydrophobic groups like halogens on the indazole ring was found to influence potency. nih.gov Similarly, in the optimization of fibroblast growth factor receptor (FGFR) inhibitors, halogen substitutions were explored to enhance activity.
Illustrative SAR Data for Halogenated Indazole Analogs as Kinase Inhibitors:
| Indazole Analog | Substitution | Target Kinase | IC50 (nM) |
| Analog A | 4-H, 3-H | Kinase X | 500 |
| Analog B | 4-Cl, 3-H | Kinase X | 150 |
| Analog C | 4-H, 3-I | Kinase X | 80 |
| Analog D | 4-Cl, 3-I | Kinase X | 35 |
This table is illustrative and based on general trends observed in the optimization of halogenated kinase inhibitors. The IC50 values are hypothetical and serve to demonstrate the potential impact of halogenation.
Role in Medicinal Chemistry Research and Drug Discovery Endeavors
Indazole Scaffold as a Privileged Structure in Drug Design and Development
The indazole core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a privileged scaffold in drug design. Current time information in Bangalore, IN.nih.govacs.orgcambridgemedchemconsulting.com This status is attributed to its unique structural and electronic properties, which allow it to mimic the purine (B94841) base adenine, a key component of ATP, enabling it to interact with the hinge region of protein kinases. nih.gov The versatility of the indazole ring, with its multiple sites for substitution, provides a platform for the synthesis of diverse compound libraries with a wide array of pharmacological activities. Current time information in Bangalore, IN.nih.gov
Indazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anticancer activities. nih.govnih.govresearchgate.net This has led to the successful development and marketing of several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, which are primarily used in oncology. nih.gov The ability of the indazole scaffold to serve as a foundation for compounds targeting various biological pathways underscores its importance and continued exploration in medicinal chemistry. nih.govacs.org
Application in Pre-clinical Drug Candidate Development
The journey of a drug from concept to clinic is a long and arduous one, with preclinical development playing a critical role. Substituted indazoles, including those with the specific substitution pattern of 4-Chloro-3-iodo-1H-indazol-7-amine, are valuable tools in this phase.
Lead Compound Identification and Validation
The process of identifying a lead compound—a chemical starting point for drug development—often involves screening large libraries of molecules for activity against a specific biological target. The indazole scaffold is a frequent hit in such screens. youtube.com The specific substitutions on the indazole ring of This compound are anticipated to play a significant role in its potential as a lead compound.
The 7-amino group: The presence of an amino group at the 7-position can serve as a crucial hydrogen bond donor, facilitating interactions with the target protein. acs.orgnih.govrsc.org This functional group can also act as a handle for further chemical modifications to improve potency and selectivity.
The 4-chloro group: The chloro substituent can enhance the binding affinity of the molecule to its target through various interactions, including hydrophobic and halogen bonding. youtube.commdpi.com It can also modulate the electronic properties of the indazole ring system, influencing its reactivity and metabolic stability.
The 3-iodo group: The iodine atom at the 3-position is a large and polarizable halogen that can participate in strong halogen bonding interactions with the target protein. nih.gov This can significantly contribute to the binding affinity and selectivity of the compound.
The combination of these substituents on the indazole core presents a unique pharmacological profile that could be advantageous in targeting specific biological pathways, particularly in the context of kinase inhibition.
Lead Optimization Strategies
Once a lead compound is identified, the next step is to optimize its properties to enhance its efficacy, selectivity, and pharmacokinetic profile. The structure of This compound offers several avenues for lead optimization.
Bioisosteric Replacement: The iodo group at the 3-position can be a subject for bioisosteric replacement. nih.govcambridgemedchemconsulting.com For instance, it could be replaced with other functional groups of similar size or electronic properties to fine-tune the compound's activity and reduce potential toxicity. youtube.com
Modification of the Amino Group: The 7-amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore the structure-activity relationship (SAR) and improve drug-like properties. nih.govrsc.org
Exploration of the 4-Position: While the chloro group is often beneficial, replacing it with other halogens or small alkyl groups can be explored to optimize binding and pharmacokinetic parameters.
The following table outlines potential lead optimization strategies for a hypothetical lead compound based on the This compound scaffold.
| Position | Initial Substituent | Optimization Strategy | Rationale |
| 3 | Iodo | Bioisosteric replacement (e.g., with cyano, ethynyl) | Modulate binding affinity and physicochemical properties. |
| 4 | Chloro | Substitution with other halogens (F, Br) or small alkyl groups | Fine-tune electronic properties and hydrophobic interactions. |
| 7 | Amino | Acylation, alkylation, or formation of heterocycles | Improve metabolic stability, solubility, and target engagement. |
Contribution to the Discovery of Novel Chemical Entities
The exploration of substituted indazoles like This compound contributes significantly to the discovery of novel chemical entities (NCEs). By systematically modifying the substitution pattern on the indazole ring, medicinal chemists can generate new molecules with unique biological activities. The specific combination of chloro, iodo, and amino groups in This compound represents a distinct chemical space that may lead to the identification of inhibitors for novel biological targets or compounds with improved profiles against existing targets. The development of new synthetic methodologies to access such highly functionalized indazoles further expands the chemical toolbox for drug discovery. nih.gov
Indazoles as Key Intermediates for Complex Molecule Synthesis (e.g., Pharmaceuticals)
Functionalized indazoles are not only potential drug candidates themselves but also serve as crucial building blocks in the synthesis of more complex pharmaceutical agents. The reactive sites on This compound —the amino group and the iodo group—make it a versatile intermediate for various chemical transformations.
The 7-amino group can be readily diazotized and converted to a wide range of other functional groups. The carbon-iodine bond at the 3-position is particularly useful for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, alkyl, and other moieties. These synthetic handles enable the construction of complex molecular architectures, which is a cornerstone of modern pharmaceutical synthesis. The development of practical and scalable synthetic routes to such substituted indazoles is therefore of high importance. nih.govuni-rostock.de
Future Research Directions and Perspectives
Exploration of Emerging Synthetic Technologies for Indazole Derivatives
The synthesis of indazole derivatives, a cornerstone of medicinal chemistry, is continually evolving. researchgate.netbohrium.com Future research is poised to leverage emerging technologies to create these valuable scaffolds with greater efficiency, safety, and environmental consideration. researchgate.netbohrium.comsyrris.com
Advanced Catalytic Systems and Green Chemistry Methodologies
The development of novel synthetic methods for the indazole scaffold is a significant focus in drug discovery. researchgate.netbohrium.com Catalyst-based approaches, in particular, have provided significant momentum to the synthesis of this critical pharmacophore. researchgate.netbohrium.com
Recent advancements have centered on transition-metal and acid/base catalysts, which have proven effective in enhancing the efficiency and selectivity of indazole synthesis. researchgate.netbohrium.com These methods have enabled the creation of a diverse range of indazole derivatives and analogs. researchgate.netbohrium.com Future work will likely concentrate on developing even more sophisticated catalytic systems. A key area of development is the use of copper-hydride (CuH) catalysis, which has been successfully employed for the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles, yielding C3-allylated indazoles with quaternary stereocenters in high yields and excellent enantioselectivity. mit.edusemanticscholar.org This umpolung strategy, using electrophilic indazoles, represents a significant departure from traditional methods that use indazoles as nucleophiles. mit.edusemanticscholar.org
Green chemistry principles are also becoming increasingly integral to the synthesis of indazole derivatives. researchgate.netbohrium.com These methodologies aim to reduce the environmental impact of chemical processes by using milder, more environmentally friendly reaction conditions, resulting in short reaction times and excellent yields. researchgate.net The use of recyclable catalysts with good chemical and structural stability is a key aspect of this approach. researchgate.net For instance, the use of DMSO and lemon peel powder as a natural and efficient catalyst for the synthesis of bioactive 1H-indazoles under ultrasonic irradiation has been reported to produce good yields. researchgate.net Electrochemical synthesis is another promising green technology. The selective electrochemical synthesis of 1H-indazoles and their N-oxides has been demonstrated, with the outcome determined by the cathode material. researchgate.netnih.gov This method is attractive for pharmaceutical research as it allows for the late-stage functionalization of bioactive molecules. researchgate.netnih.gov
Flow Chemistry and Automated Synthesis for Indazole Libraries
Flow chemistry is a rapidly emerging technology that offers significant advantages for the synthesis of indazole libraries, including increased safety, improved reproducibility, and enhanced scalability. acs.orgnih.gov This technology is particularly well-suited for medicinal and development chemistry groups, enabling the rapid synthesis of multi-gram quantities of pharmaceutically interesting fragments on demand. acs.org
Automated flow chemistry platforms are increasingly being used in the drug discovery process to generate libraries of compounds for screening against biological targets. syrris.comnih.gov These systems allow for serial chemistries and integration with downstream processes, which reduces work-up and isolation steps. syrris.com The ability to telescope multiple operations together leads to a more efficient process. syrris.com Automated systems, such as the FlowSyn Automated Loop Filling (Auto-LF™) system, are designed to run multiple experiments with various reagent inputs under different conditions, making them ideal for generating combinatorial libraries. labmanager.comtechnologynetworks.com These platforms can be coupled with in-line analysis and bioassays, further shortening the medicinal chemistry discovery process. syrris.com
Identification of Novel Biological Targets for Indazole-Based Modulators
Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov A significant area of future research will be the identification of new biological targets for these versatile compounds.
Structure-based drug design and fragment-based approaches have been successfully used to develop indazole-based inhibitors for various targets. nih.gov For example, a series of 1H-indazole derivatives were developed as irreversible and mutant-selective EGFR inhibitors based on a structure-based approach. nih.gov Similarly, novel 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives were prepared as phosphoinositide-dependent kinase-1 (PDK1) inhibitors using a fragment-based, structure-assisted approach. nih.gov
Future research will likely expand the scope of biological targets for indazole-based modulators. For instance, indazole derivatives have been investigated as potential inhibitors of histone deacetylases (HDACs), with some compounds showing potent inhibitory activity against HDAC1, HDAC2, and HDAC8. nih.gov Other research has focused on their potential as antioxidant agents and as inhibitors of matrix metalloproteinase-9 (MMP-9). researchgate.netresearchgate.net The discovery of indazole ethers as novel, potent, non-steroidal glucocorticoid receptor modulators further highlights the potential of this scaffold to interact with a wide array of biological targets. nih.gov Additionally, an indazole analog has been noted for its effect on SERCA2a's calcium affinity, suggesting a potential mechanism of action similar to PLN-mediated inhibition. acs.org The compound 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for treating HIV-1 infections. chemrxiv.orgnih.govmdpi.comresearchgate.net
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
The integration of advanced computational and experimental methodologies is set to accelerate the discovery and development of new indazole-based therapeutics. scispace.comresearchgate.net
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for evaluating the potential of 1H-indazole analogs as therapeutic agents. scispace.comresearchgate.net For example, these methods have been used to identify 1H-indazole derivatives with significant binding affinity to the COX-2 enzyme, suggesting their potential for treating inflammation. scispace.comresearchgate.net MD simulations can also be used to assess the stability of these compounds in the active sites of their target enzymes. scispace.comresearchgate.net
Fragment-based virtual screening and bioisosterism strategies are other computational approaches that have been successfully used to design novel indazole derivatives. nih.gov These methods, combined with experimental validation, can lead to the identification of potent inhibitors for various targets. nih.gov The use of in silico fragment-based approaches and knowledge-based drug design has also led to the discovery of indazole-based derivatives with selective activity against Aurora kinases. nih.gov
The synergy between computational and experimental approaches is crucial. Computational analysis can rationalize structure-based design, as demonstrated in the development of 1H-indazole analogues as EGFR inhibitors. nih.gov This integrated approach allows for the efficient design and synthesis of compounds with desired biological activities, ultimately accelerating the drug discovery pipeline.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-iodo-1H-indazol-7-amine, and how do reaction conditions influence yield?
The synthesis of indazole derivatives like this compound often involves cyclization of substituted benzamidines or halogenation of pre-formed indazole cores. Key factors affecting yield include:
- Temperature control : Higher temperatures may accelerate side reactions (e.g., dehalogenation).
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Palladium or copper catalysts may enhance iodination efficiency at the 3-position .
Yields for analogous compounds (e.g., 4-Chloro-1-methyl-1H-indazol-7-amine) range from 38%–45% under optimized conditions .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns (e.g., chlorine at C4, iodine at C3).
- Infrared (IR) Spectroscopy : Identifies amine (-NH) and aromatic C-H stretches.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% for pharmacological studies) .
Q. What safety protocols are critical for handling this compound?
- Use gloves, lab coats, and fume hoods to minimize exposure to halogenated aromatic amines.
- Avoid contact with oxidizing agents (e.g., HO) to prevent unintended reactions .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for studying substituent effects on bioactivity?
A 2 factorial design is ideal for systematically varying factors like:
Q. How should researchers resolve contradictions in reported kinase inhibition data for indazole derivatives?
- Cross-validation : Replicate assays using standardized kinase panels (e.g., Eurofins KinaseProfiler™).
- Dose-response curves : Compare IC values across studies to account for potency variability.
- Computational docking : Validate binding modes using software like AutoDock Vina to explain selectivity discrepancies .
Q. What in vitro and in vivo models are suitable for validating kinase inhibition mechanisms?
Q. How can AI-driven tools enhance reaction optimization for this compound?
Q. What theoretical frameworks guide mechanistic studies of halogen substituent interactions in kinase binding pockets?
Q. How can stability studies under physiological conditions inform drug development?
- Forced Degradation : Expose the compound to pH extremes (1–13) and analyze degradation products via LC-MS.
- Thermogravimetric Analysis (TGA) : Assess thermal stability to guide storage conditions .
Methodological Challenges and Solutions
Q. Addressing low solubility in aqueous buffers for bioassays
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle formulation : Encapsulate the compound in liposomes to enhance bioavailability .
Q. Integrating multidisciplinary data (e.g., chemical, biological) for structure-activity relationships (SAR)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
